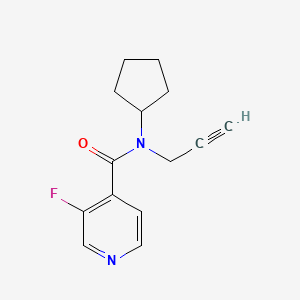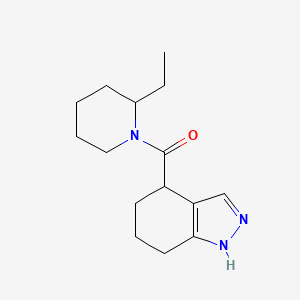![molecular formula C16H20FNO3 B7583041 (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7583041.png)
(2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone is a synthetic compound that belongs to the class of opioids. It is also known as 2-Fluoro-4'-Desmethyldesmethyltramadol or O-Desmethyltramadol Fluoropropionyl. This compound has been the subject of much scientific research due to its potential as a pain reliever and its ability to act as a substitute for other opioids.
Mecanismo De Acción
(2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone works by binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to the activation of the receptor, which in turn leads to the inhibition of the release of neurotransmitters such as substance P, which are responsible for transmitting pain signals.
Biochemical and Physiological Effects:
Studies have shown that (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone has a high affinity for the mu-opioid receptor and is able to produce pain relief. It has also been found to have a lower potential for abuse and dependence compared to other opioids. However, it can still produce side effects such as nausea, dizziness, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone in lab experiments is its ability to act as a substitute for other opioids. This can be useful in studies that aim to investigate the effects of opioids on pain relief and addiction. However, its limitations include the potential for side effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
1. Investigating the potential of (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone as a treatment for chronic pain.
2. Studying the effects of this compound on addiction and withdrawal symptoms.
3. Developing new formulations of (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone that can be administered through different routes such as transdermal patches or inhalation.
4. Investigating the potential of this compound as a treatment for other conditions such as depression and anxiety.
5. Studying the pharmacokinetics and pharmacodynamics of (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone to better understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone involves the reaction of tramadol with fluoropropionyl chloride. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Research on (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone has focused on its potential as a pain reliever and its ability to act as a substitute for other opioids. Studies have shown that this compound has a high affinity for the mu-opioid receptor, which is responsible for pain relief. It has also been found to have a lower potential for abuse and dependence compared to other opioids.
Propiedades
IUPAC Name |
(2-fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-16(20-10-11-21-16)12-6-8-18(9-7-12)15(19)13-4-2-3-5-14(13)17/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTIRKRYMBRLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7582972.png)


![2-oxa-7-azaspiro[4.4]nonan-7-yl-(5-propyl-1H-pyrazol-3-yl)methanone](/img/structure/B7582987.png)
![7-Thiophen-2-ylsulfonyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7582997.png)
![N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7583005.png)
![2-(3-methylpiperidin-1-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7583038.png)

![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanone](/img/structure/B7583054.png)
![5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7583065.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-2-yl)methanone](/img/structure/B7583072.png)


